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molecular formula C9H9NO2 B8607923 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

Cat. No. B8607923
M. Wt: 163.17 g/mol
InChI Key: NWNYETNQUHAYNA-UHFFFAOYSA-N
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Patent
US09162981B2

Procedure details

By using a procedure analogous to preparation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde, 1,3-cyclohexane dione 4.55 g (39.36 mmol) was condensed with D-glucosamine.HCl 6.84 g (31.72 mmol) in water 40 mL in the presence of sodium carbonate 1.683 g, at ambient temperature for 11 days. (The polyol intermediate did not crystallize). The reaction mixture was extracted twice with chloroform (2×100 mL) and the aqueous phase was retained. The organic phases were back-extracted with water 150 mL. The combined aqueous phases were cooled in a 1 L flask on ice, solid sodium periodate 35.0 g (160 mmol) was gradually added over 10 minutes and the reaction was continued for additional 20 minutes on ice. The mixture was them made basic by gradual addition of saturated sodium bicarbonate solution 80 mL (foaming) and the stirring was continued for 30 minutes. The reaction mixture was filtered, the solids were washed with chloroform 0.5 L. The biphasic filtrates were shaken and separated, the aqueous phase was re-extracted with additional chloroform 0.5 L. The combined organic extracts were dried (MgSO4) and evaporated. The obtained crystalline residue was suspended in benzene (10 mL), collected by filtration, washed with benzene and dried. Y=534 mg (10% overall) of a pale yellow solid. 1H-NMR (d6-DMSO, 400 MHz): 12.50 (br s, 1H), 9.51 (s, 1H), 7.23 (d, 2.0 Hz, 1H), 2.81 (t, 6.3 Hz, 2H), 2.39 (dd, 6.8 Hz, 5.8 Hz, 2H), 2.03 (quint, 6.2 Hz, 2H)
Name
6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.84 g
Type
reactant
Reaction Step Three
Quantity
1.683 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]=2[C:4](=[O:13])[CH2:3]1.C1(=O)CCCC(=O)C1.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.Cl.C(=O)([O-])[O-].[Na+].[Na+].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O>[O:13]=[C:4]1[CH2:3][CH2:2][CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]1=2 |f:4.5.6,7.8,9.10|

Inputs

Step One
Name
6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C=2C=C(NC2C1)C=O)=O)C
Name
Quantity
4.55 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Three
Name
Quantity
6.84 g
Type
reactant
Smiles
Cl
Name
Quantity
1.683 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
35 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The biphasic filtrates were shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The polyol intermediate did not crystallize)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with chloroform (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phases were back-extracted with water 150 mL
ADDITION
Type
ADDITION
Details
was gradually added over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
the stirring was continued for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids were washed with chloroform 0.5 L
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with additional chloroform 0.5 L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
O=C1C=2C=C(NC2CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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